

# BPR1K871: A Multi-Kinase Inhibitor Targeting Cell Cycle Progression

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## Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909

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## Abstract

**BPR1K871** is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant promise in the treatment of Acute Myeloid Leukemia (AML) and various solid tumors.<sup>[1]</sup> Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B, key regulators of cell cycle progression.<sup>[1][2]</sup> This guide provides a comprehensive overview of **BPR1K871**, detailing its role in cell cycle regulation, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

## Introduction to BPR1K871 and its Targets

**BPR1K871** was identified through rational drug design as a multi-kinase inhibitor with potent activity against both wild-type and mutated forms of FLT3, as well as Aurora kinases A and B.<sup>[1][3]</sup>

- **FMS-like Tyrosine Kinase 3 (FLT3):** A receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.<sup>[4]</sup> Mutations in FLT3, particularly internal tandem duplications (ITD), are common in AML and lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival.<sup>[1][4]</sup>

- Aurora Kinases (AURKA/AURKB): A family of serine/threonine kinases that play essential roles in mitosis.[1] AURKA is involved in centrosome maturation and spindle assembly, while AURKB is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[5] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability.[1][5]

By targeting both FLT3 and Aurora kinases, **BPR1K871** disrupts two critical oncogenic signaling nodes, leading to potent anti-proliferative effects in cancer cells.[1]

## Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for **BPR1K871**.

Table 1: Enzymatic Inhibition of **BPR1K871**[1][2]

Kinase Target	IC <sub>50</sub> (nM)
AURKA	22
AURKB	13
FLT3	19

Table 2: Anti-proliferative Activity of **BPR1K871** in Cancer Cell Lines[1]

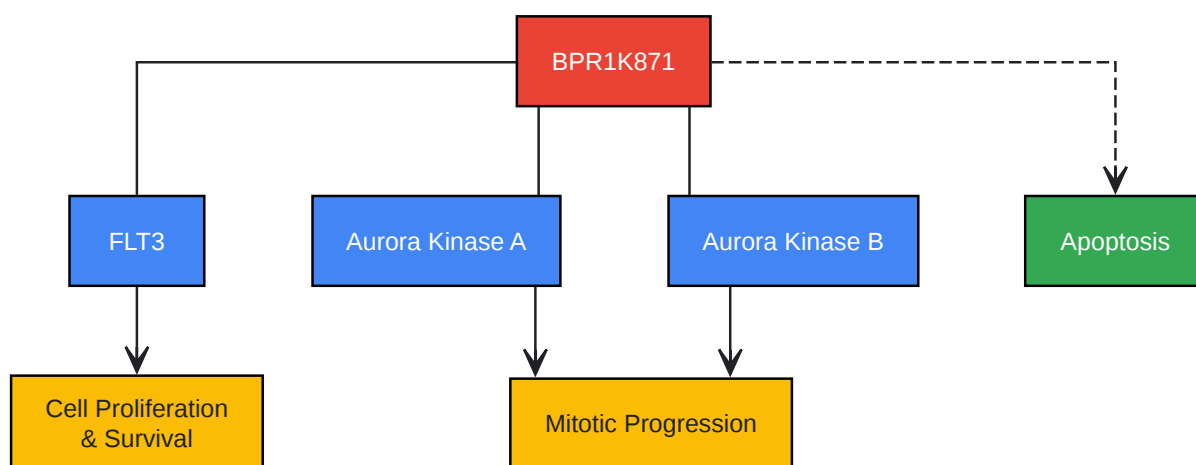
Cell Line	Cancer Type	FLT3 Status	EC <sub>50</sub> (nM)
MOLM-13	AML	ITD Positive	~5
MV4-11	AML	ITD Positive	~5
RS4-11	ALL	wt-FLT3	Low nM
U937	AML	Negative	>18000
K562	CML	Negative	>20000
COLO205	Colorectal	-	< 100
Mia-PaCa2	Pancreatic	-	< 100

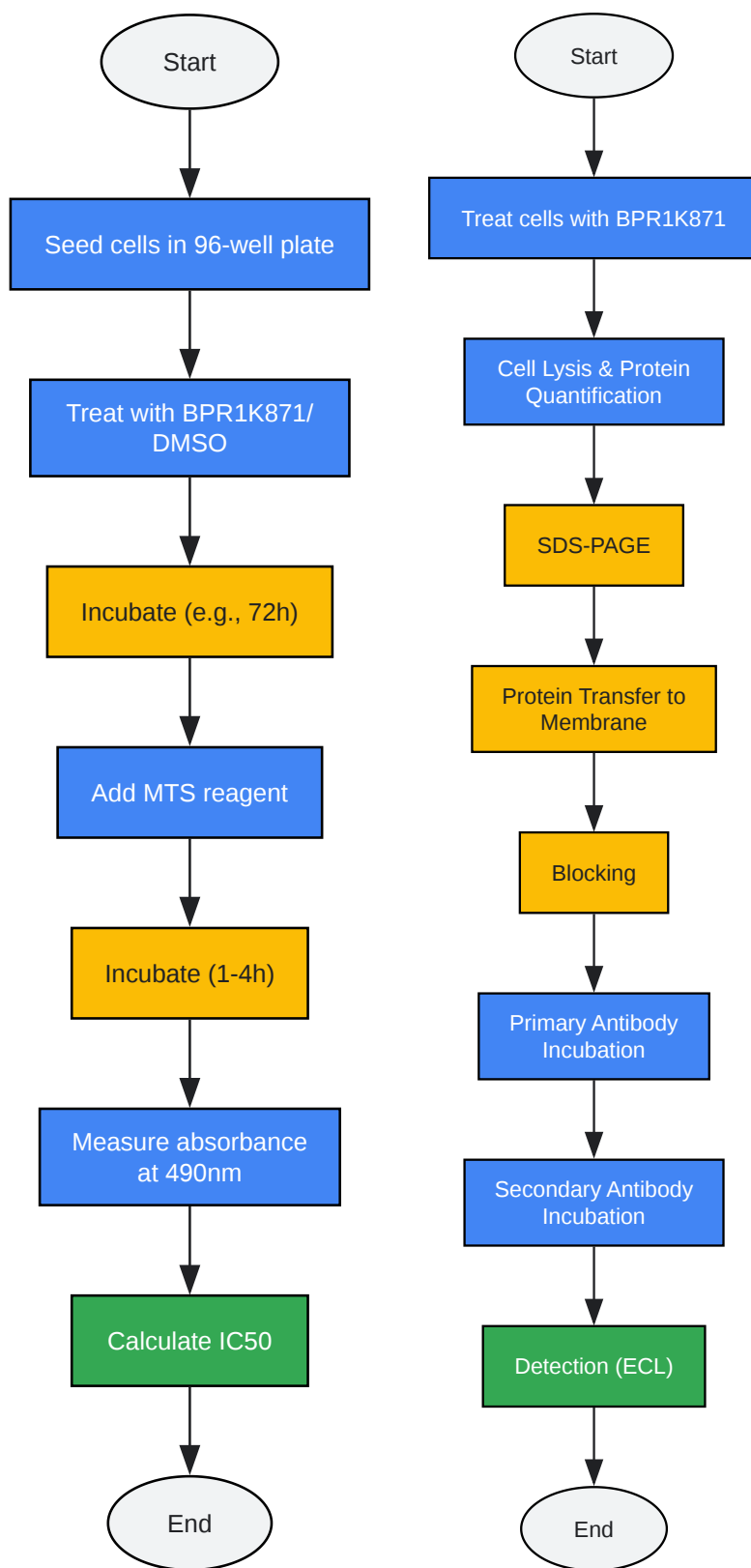
## Mechanism of Action in Cell Cycle Regulation

**BPR1K871** exerts its effects on cell cycle regulation primarily through the inhibition of Aurora kinases.[1] The inhibition of AURKA and AURKB disrupts the proper execution of mitosis, leading to cell cycle arrest and subsequent apoptosis.[1][5] Functional studies have shown that **BPR1K871** modulates the phosphorylation of downstream targets of FLT3 and AURKA in a dose-dependent manner.[1]

## Signaling Pathway

The inhibitory action of **BPR1K871** on FLT3 and Aurora kinases interrupts key signaling cascades that drive cell proliferation and division.





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